molecular formula C11H10O2 B8571183 Indenylacetic acid

Indenylacetic acid

Cat. No.: B8571183
M. Wt: 174.20 g/mol
InChI Key: PTUSXMWNCXRKAX-UHFFFAOYSA-N
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Description

Indenylacetic acid is a bicyclic aromatic compound featuring an indene core (a fused benzene and cyclopentene ring system) substituted with an acetic acid group. This structure grants it unique electronic and steric properties, making it a scaffold for pharmaceutical agents. Patented derivatives, such as 5-fluoro-2-methyl-1-(4-methylsulfinylbenzylidene)-indenyl-3-acetic acid, exhibit potent anti-inflammatory, antipyretic, and analgesic activities by inhibiting edema and granuloma formation . Synthesis often involves Stobbe condensation or cyclization of substituted phthalates with Grignard reagents, followed by hydrolysis to yield the free acid .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(1H-inden-1-yl)acetic acid

InChI

InChI=1S/C11H10O2/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-6,9H,7H2,(H,12,13)

InChI Key

PTUSXMWNCXRKAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Deuterium Exchange

Deuterated IAA analogs are synthesized via acid-catalyzed H-D exchange under controlled conditions. For example:

  • Reagents : CD₃CO₂D (deuterated acetic acid) or CD₃OD/D₂SO₄.

  • Mechanism : Protonation at the indole C3 position followed by deuteration .

Table 1: Optimization of Deuterium Incorporation in IAA

EntryAcid Catalyst (%)Time (h)D Content (%)Yield (%)
12.4 H₂SO₄657798
29.7 H₂SO₄1109199
320 D₂SO₄189799

Key Findings :

  • Higher acid concentrations accelerate reaction rates but reduce deuterium incorporation due to proton competition.

  • Steric hindrance from substituents (e.g., 2-methylindole) suppresses side reactions like oligomerization .

Oxidative Decarboxylation by Peroxidases

IAA undergoes enzymatic oxidation via plant peroxidases (e.g., horseradish peroxidase), leading to decarboxylation and formation of inactive metabolites:

IAA+O2PeroxidaseOxindole-3-carboxylic acid+CO2+H2O\text{IAA} + \text{O}_2 \xrightarrow{\text{Peroxidase}} \text{Oxindole-3-carboxylic acid} + \text{CO}_2 + \text{H}_2\text{O}

Mechanistic Insights :

  • A ternary complex (peroxidase-IAA-O₂) facilitates electron transfer.

  • Rate-limiting step: Initial reduction of ferric peroxidase to ferrous state .

Experimental Evidence :

  • Rapid-scan stopped-flow spectroscopy confirmed oxygen-dependent kinetics under anaerobic conditions .

Table 2: Optimized IAA Production by Rhodotorula sp.

ParameterUnoptimizedOptimized (RSM)
IAA Yield (mg/L)1,0613,514
Productivity (mg/L/h)8.8429.29
Substrate Efficiency0.310.65

Conditions :

  • Carbon source: Crude glycerol (4.5%).

  • Nitrogen source: Corn steep liquor (2%) + feed-grade tryptophan (0.55%).

Degradation and Stability

IAA is sensitive to:

  • Light : Photooxidation leads to non-physiological derivatives.

  • Strong Oxidizers : Rapid decarboxylation occurs in acidic or alkaline conditions .

Key Stability Data :

  • Melting point: 165–169°C.

  • pKa: 4.75 (25°C).

  • Solubility: Sparingly soluble in water; soluble in ethanol, DMSO .

Comparison with Similar Compounds

Phenylacetic Acid

  • Structure: A monocyclic compound with a benzene ring directly attached to an acetic acid group (C₆H₅CH₂COOH).
  • Pharmacology : Primarily used in fragrance manufacturing and as a precursor for penicillin synthesis. Unlike indenylacetic acid, it lacks significant anti-inflammatory activity .
  • Synthesis : Typically produced via hydrolysis of benzyl cyanide or Friedel-Crafts acylation .
Property This compound Phenylacetic Acid
Core Structure Bicyclic indene Monocyclic benzene
Bioactivity Anti-inflammatory, analgesic Fragrance, antibiotic precursor
Key Substitutions Fluoro, methylsulfinyl None
Therapeutic Applications Rheumatoid arthritis, fever Cosmetic, pharmaceutical intermediates

Mandelic Acid

  • Structure : An α-hydroxy derivative of phenylacetic acid (C₆H₅CH(OH)COOH).
  • Pharmacology : Used as an antibacterial and keratolytic agent in dermatology. Its mechanism differs from this compound, focusing on disrupting bacterial biofilms and exfoliating skin .
  • Synthesis : Derived from the hydrolysis of amygdalin or via the Strecker synthesis .

Substituted this compound Derivatives

  • 5-Fluoro-2-methylthis compound: Fluorination at position 5 enhances metabolic stability and binding affinity to cyclooxygenase (COX) enzymes, improving anti-inflammatory potency compared to non-fluorinated analogues .
  • Methylsulfinyl-Substituted Derivatives : These modifications increase solubility and bioavailability, as seen in 5-fluoro-2-methyl-1-(4-methylsulfinylbenzylidene)-indenyl-3-acetic acid, which shows prolonged plasma half-life in preclinical models .

Mechanistic Insights

  • This compound derivatives inhibit prostaglandin synthesis by targeting COX-2, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. However, their bicyclic structure provides greater selectivity, reducing gastrointestinal toxicity .
  • In contrast, phenylacetic acid’s lack of a fused ring system limits its interaction with COX isoforms, explaining its absence of NSAID-like activity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing indenylacetic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization of α,β-unsaturated ketones followed by hydrolysis. Purity validation requires chromatographic methods (e.g., HPLC with UV detection at 254 nm) and spectroscopic confirmation (¹H/¹³C NMR). For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations. Cross-validate results with reference spectra from authoritative databases like NIST Chemistry WebBook .

Q. How can researchers optimize the solubility of this compound for biological assays?

  • Methodological Answer : Test solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents. Use phase-solubility studies to determine equilibrium solubility. Adjust pH (e.g., buffered solutions at pH 5–8) to exploit ionization states. Validate via UV-Vis spectroscopy and compare with computational predictions (e.g., Hansen solubility parameters) .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer :

  • Structural analysis : FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), NMR for stereochemistry.
  • Quantitative analysis : LC-MS for trace impurities, X-ray crystallography for solid-state conformation.
  • Data cross-checking : Compare with literature values from peer-reviewed journals (e.g., Reviews in Analytical Chemistry) to resolve discrepancies .

Advanced Research Questions

Q. How should researchers design experiments to assess the enzymatic inhibition potential of this compound?

  • Methodological Answer :

  • Hypothesis : this compound inhibits enzyme X via competitive/non-competitive binding.
  • Variables : Control pH, temperature, and substrate concentration. Use Michaelis-Menten kinetics with varying inhibitor concentrations.
  • Data collection : Measure initial reaction rates (spectrophotometric assays) and fit to Lineweaver-Burk plots. Validate with statistical tests (t-test for significance, ANOVA for multi-group comparisons) .
  • Contradiction handling : If results conflict with prior studies (e.g., IC₅₀ values), re-examine assay conditions (e.g., ionic strength, cofactors) and validate enzyme source purity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from ≥10 studies (use PRISMA guidelines) and assess heterogeneity via I² statistics.
  • Experimental replication : Repeat key assays under standardized conditions (e.g., OECD protocols).
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to compare binding affinities and identify structural outliers. Publish raw datasets to enable third-party validation .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability.
  • Docking simulations : Map interactions with cytochrome P450 enzymes to predict metabolism.
  • Validation : Compare in silico results with in vitro hepatic microsome assays. Disclose software parameters (e.g., force fields, grid sizes) for reproducibility .

Guidelines for Academic Rigor

  • Data Presentation : Use tables/graphs with error bars (SD/SEM) and statistical annotations (p-values). Archive raw data in repositories like Zenodo .
  • Literature Review : Prioritize recent studies (last 10 years) from high-impact journals (e.g., AJCE, Reviews in Analytical Chemistry) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Avoid overgeneralizing findings (e.g., “universally effective”) unless supported by meta-analysis .

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